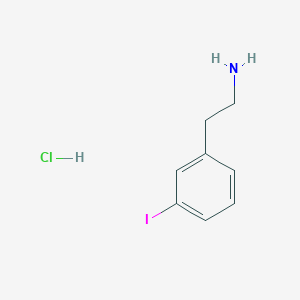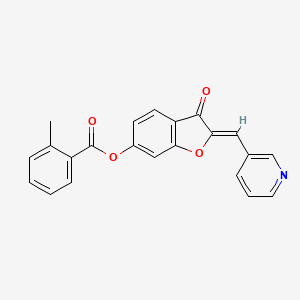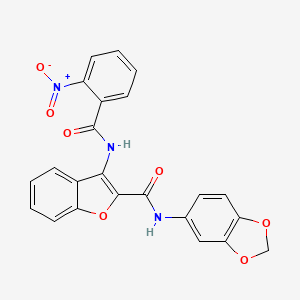
2-(5-amino-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting cellular processes .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the cellular level, potentially influencing cell growth, division, and other processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol . For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of aminoguanidine hydrochloride with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the mixture is heated to facilitate the formation of the triazole ring . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency of the reaction and reduce the reaction time . This method allows for better control over reaction conditions and yields higher purity products.
化学反应分析
Types of Reactions
2-(5-amino-4H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, quinones, and reduced derivatives of the original compound .
科学研究应用
2-(5-amino-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of high-density materials.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Employed in voltammetric determination of nitrite.
Uniqueness
2-(5-amino-4H-1,2,4-triazol-3-yl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an amino-triazole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTIUOUNXFRAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)
![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)
![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)
